molecular formula C16H22O2 B1584941 1-Phenyldecane-1,3-dione CAS No. 68892-13-7

1-Phenyldecane-1,3-dione

Cat. No. B1584941
CAS RN: 68892-13-7
M. Wt: 246.34 g/mol
InChI Key: IFQULAPKPYIHBS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 1-Phenyldecane-1,3-dione melts around 44-46°C .
  • Boiling Point : It has an estimated boiling point of 357.2°C .
  • Solubility : It exhibits limited water solubility (approximately 387 μg/L at 20°C ) .
  • Density : The predicted density is 0.984 g/cm³ .

Scientific Research Applications

Electrochemical Analysis

1-Phenyldecane-1,3-dione, a key component in the commercial extractant LIX 54, shows significant behavior in electroanalytical studies. The reduction processes of this compound and its commercial formulation have been thoroughly analyzed using polarographic and cyclic voltammetric techniques. This research is crucial for understanding its role in industrial extraction processes and developing effective analytical methods for its detection (Alava, Elizalde, & Huebra, 1995).

Copper Extraction

In the field of metal extraction, 1-phenyldecane-1,3-dione has been effectively utilized in mixtures with other reagents for the extraction of copper from chloride solutions. This compound aids in the effective removal of chloride ions and enhances the efficiency of copper extraction, showcasing its potential in industrial metal recovery processes (Borowiak-Resterna & Szymanowski, 2000).

Ion-Selective Electrode Development

1-Phenyldecane-1,3-dione has been employed in the creation of ion-selective electrodes, specifically for the detection of copper ions. Its effectiveness as an ionophore in poly(vinyl) chloride membrane electrodes is noteworthy, offering a reliable method for the direct determination of copper ions in various industrial and environmental samples (Kopylovich, Mahmudov, & Pombeiro, 2011).

Potential in Organic Synthesis

The utility of 1-phenyldecane-1,3-dione extends into organic synthesis, where its derivatives have been synthesized and evaluated for various applications, including as ligands in complex metal ions and as components in novel organic compounds. These studies contribute to expanding the versatility of 1-phenyldecane-1,3-dione in synthetic chemistry (Shaaban, Kamel, & Milad, 2014).

properties

IUPAC Name

1-phenyldecane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-9-12-15(17)13-16(18)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQULAPKPYIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071810
Record name 1,3-Decanedione, 1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 1,3-Decanedione, 1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Phenyldecane-1,3-dione

CAS RN

68892-13-7
Record name 1-Phenyl-1,3-decanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68892-13-7
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Record name 1,3-Decanedione, 1-phenyl-
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Record name 1,3-Decanedione, 1-phenyl-
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Record name 1,3-Decanedione, 1-phenyl-
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Record name 1-phenyldecane-1,3-dione
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Synthesis routes and methods

Procedure details

To a solution of 1 g (6.1 mmol) of benzoylacetone in 6 mL of THF at −78° C. was added 8.2 mL (12.3 mmol) of a 1.5 M LDA solution in THF. Warmed to 0° C. over 2 h, then 2.6 mL (12.3 mmol) of 1-iodohexane was added. The mixture was stirred at rt for 3 h before quenching with saturated aqueous NH4Cl solution and dilution with Et2O. The organics were dried (Na2SO4), filtered, concentrated, and purified by silica gel chromatography (15/1 hexanes/Et2O) to yield Intermediate 19: TLC Rf=0.52 (1/10 Et2O/Hexanes); 1H NMR (400 MHz, CDCl3, enol form) δ7.88 (m, 2H), 7.54-7.43 (m, 3H), 6.17 (s, 1H), 2.42 (t, 2H, J=7.6), 1.66 (m, 2H), 1.4-1.25 (m, 8H), 0.85 (m, 3H); low resolution MS(ES+) m/e 269.0 (M+Na+).
Quantity
1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
6 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
I Alava, MP Elizalde, MM Huebra - Analyst, 1995 - pubs.rsc.org
The voltammetric behaviour of 1-phenyldecane-1,3-dione, the active component in the commercial extractant LIX 54, was studied in the aqueous–alcoholic medium 0.1 mol l–1 KCl–…
Number of citations: 1 pubs.rsc.org
M Stasiak, M Regel-Rosocka, A Borowiak-Resterna - Hydrometallurgy, 2016 - Elsevier
An equimolar mixture of weakly basic and chelating reagent was used for extracting zinc(II) from acid chloride solutions at various concentrations of chloride and hydrogen ions. N,N-…
Number of citations: 14 www.sciencedirect.com
K Staszak, K Prochaska - Przemysl Chemiczny, 2003 - cheric.org
Equilibrium and dynamic interfacial tensions measured at 20degreesC for 10 (-5) M beta-diketo-1-phenyldecane-1, 3-dione (I), 2-hydroxy-5-t-nonylacetophenone oxime (II), …
Number of citations: 0 www.cheric.org
W Mickler, A Mönner, E Uhlemann - Collection of Czechoslovak …, 1998 - cccc.uochb.cas.cz
The voltammetric reduction of copper β-diketone chelates was used to get information on their complex stability. 1,1,1-Trifluoropentane-2,4-dione, pentane-2,4-dione, 1-phenylbutane-1,…
Number of citations: 3 cccc.uochb.cas.cz
L Gotfryd, G Pietek - Physicochemical Problems of Mineral …, 2013 - yadda.icm.edu.pl
Several copper extractants have been examined in laboratory glassware with a special attention paid to their behavior towards cations others than copper (II). In the studies 25 vol. …
Number of citations: 26 yadda.icm.edu.pl
G Kyuchoukov, J Szymanowski - Journal of Radioanalytical and Nuclear …, 2000 - Springer
Extraction of copper(II) and zinc(II) from acidic chloride solutions with mixtures of two extractants: a basic or solvating one and a chelating extractant was discussed. Processes for …
Number of citations: 19 link.springer.com
I Pyszka, E Radzyminska-Lenarcik - Membranes, 2020 - mdpi.com
The new polymer inclusion membrane (PIM) with ethylenediamine-bis-acetylacetone (EDAB-acac) matrix was used for the separation of Zn(II) solutions containing non-ferrous metal …
Number of citations: 9 www.mdpi.com
K Staszak, R Cierpiszewski… - Polish Journal of Chemical …, 2011 - sciendo.com
The main goal of this work was to study and compare the rate of iron (III) extraction from chloride solutions by commercial extractants: Alamine 336, TOPO and LIX 54 and their mixtures. …
Number of citations: 10 sciendo.com
G Kyuchoukov, S Zhivkova… - Industrial & …, 2000 - ACS Publications
Separation of zinc(II) from copper(II) from chloride solutions is studied using alkyl-8-hydroxyquinoline (KELEX 100). The separation can be achieved in the stage of extraction, scrubbing …
Number of citations: 17 pubs.acs.org
K Witt, E Radzyminska-Lenarcik, A Kosciuszko… - Polymers, 2018 - mdpi.com
The transport of Zn(II) ions across polymer inclusion membranes (PIMs) with acetylacetone (ACAC) or di(2-ethylhexyl)phosphoric acid (D 2 EHPA) as carriers was studied. Polymeric …
Number of citations: 27 www.mdpi.com

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